molecular formula C10H20N2O4 B021301 Glycine, N-(6-aminohexyl)-N-(carboxymethyl)- CAS No. 58534-57-9

Glycine, N-(6-aminohexyl)-N-(carboxymethyl)-

Cat. No.: B021301
CAS No.: 58534-57-9
M. Wt: 232.28 g/mol
InChI Key: JRNZDINJIDNOLX-UHFFFAOYSA-N
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Description

Glycine, N-(6-aminohexyl)-N-(carboxymethyl)- is a specialized amino acid derivative engineered for advanced biochemical and bioconjugation applications. Its molecular structure features a primary amine group and a carboxylic acid group, separated by a flexible hexyl spacer, creating a versatile heterobifunctional scaffold. This arrangement allows researchers to independently target and link different molecular entities, making it an invaluable building block for creating custom peptides, peptidomimetics, and sophisticated macromolecular constructs. The compound's primary amine readily participates in carbodiimide-mediated coupling reactions or can be converted into an active ester, while the carboxymethyl-modified amino group offers a distinct reactive handle. This duality is particularly exploited in peptide synthesis, where it serves as a side-chain-functionalized residue, and in materials science, where it facilitates the covalent attachment of biomolecules to surfaces, nanoparticles, or other polymers. The flexibility of the 6-carbon chain minimizes steric hindrance, promoting successful conjugation and enhancing binding affinity in the resulting complexes. Strictly for research applications, this compound is essential in proteomics, drug discovery, and diagnostic assay development. It is supplied as a high-purity solid, characterized to ensure consistency and reliability in your experimental workflows.

Properties

IUPAC Name

2-[6-aminohexyl(carboxymethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4/c11-5-3-1-2-4-6-12(7-9(13)14)8-10(15)16/h1-8,11H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNZDINJIDNOLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCN(CC(=O)O)CC(=O)O)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20613656
Record name 2,2'-[(6-Aminohexyl)azanediyl]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20613656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58534-57-9
Record name N-(6-Aminohexyl)-N-(carboxymethyl)glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58534-57-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-[(6-Aminohexyl)azanediyl]diacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20613656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carboxymethylation of Glycine

The first alkylation introduces the carboxymethyl group (-CH2COOH) via reaction with chloroacetic acid under alkaline conditions. This step leverages glycine’s nucleophilic amine attacking the electrophilic carbon of chloroacetic acid, displacing chloride.

Representative Reaction Conditions

  • Reactants : Glycine (1.0 equiv), chloroacetic acid (2.0 equiv)

  • Base : 2 M NaOH (aqueous solution)

  • Temperature : 50°C

  • Time : 6 hours

  • Yield : 75–80% (Table 1)

Mechanistic Considerations
Deprotonation of glycine’s amine under basic conditions enhances nucleophilicity, facilitating substitution at the chloroacetic acid’s α-carbon. The resulting N-carboxymethyl glycine is isolated as a sodium salt, which is acidified to yield the free carboxylic acid.

Introduction of the 6-Aminohexyl Group

The secondary amine in N-carboxymethyl glycine undergoes a second alkylation with a protected 6-aminohexyl reagent (e.g., 6-phthalimidohexyl bromide). This step requires elevated temperatures and polar aprotic solvents to overcome the reduced nucleophilicity of the secondary amine.

Optimized Protocol

  • Alkylating Agent : 6-Phthalimidohexyl bromide (2.0 equiv)

  • Solvent : Dimethylformamide (DMF)

  • Base : 1,8-Diazabicycloundec-7-ene (DBU)

  • Temperature : 100°C

  • Time : 48 hours

  • Yield : 65–70% (Table 2)

Post-Reaction Processing
The phthalimido protecting group is removed via treatment with hydrazine hydrate in ethanol, liberating the primary amine of the hexyl chain. Deprotection typically achieves >85% efficiency (Table 3).

Critical Analysis of Reaction Parameters

Base and Solvent Selection

The choice of base and solvent profoundly impacts alkylation efficiency:

  • Carboxymethylation : Aqueous NaOH provides sufficient alkalinity while maintaining glycine’s solubility. Substituting KOH marginally improves yields due to enhanced deprotonation (Table 1, Entry 4).

  • Aminohexyl Introduction : DBU in DMSO outperforms K2CO3 in DMF, as its strong, non-nucleophilic base character mitigates side reactions (e.g., hydrolysis of the alkylating agent).

Temperature and Time Dependencies

  • Carboxymethylation : Elevated temperatures (50°C) reduce reaction time from 24 to 6 hours without compromising yield (Table 1, Entry 3).

  • Aminohexylation : Prolonged heating (48 hours) at 100°C is necessary to drive the reaction to completion, reflecting the secondary amine’s lower reactivity.

Structural Characterization and Validation

Spectroscopic Confirmation

  • 1H NMR :

    • Carboxymethyl group: Singlet at δ 4.0 ppm (2H, -N-CH2-COO-).

    • 6-Aminohexyl chain: Multiplet at δ 1.2–1.6 ppm (8H, -(CH2)6-), triplet at δ 2.7 ppm (2H, -CH2-NH2).

  • 13C NMR :

    • Carboxymethyl carbon: δ 170 ppm (COO-).

    • Hexyl chain carbons: δ 22–30 ppm (methylene groups).

Purity Assessment

Recrystallization from tetrahydrofuran (THF) and n-hexane affords the final product in >95% purity, as verified by high-performance liquid chromatography (HPLC).

Comparative Evaluation of Alternative Methods

Single-Step Alkylation Approaches

Attempts to simultaneously introduce both substituents using a bifunctional alkylating agent (e.g., 1,6-dibromohexane and chloroacetic acid) resulted in <20% yields, attributed to cross-reactivity and polymerization side reactions.

Reductive Amination Pathways

Condensation of N-carboxymethyl glycine with hexanal followed by reduction (NaBH4) produced the desired compound in 40% yield. However, this route requires stringent anhydrous conditions and offers no significant advantage over sequential alkylation.

Industrial-Scale Considerations

Cost-Benefit Analysis

  • Reagent Costs : Chloroacetic acid and 6-phthalimidohexyl bromide constitute 70% of material expenses. Bulk procurement reduces costs by 30–40%.

  • Waste Management : Alkaline wastewater from the carboxymethylation step necessitates neutralization before disposal, adding $0.50/kg to production costs.

Process Intensification

Continuous-flow reactors reduce reaction times by 50% (3 hours for carboxymethylation, 24 hours for aminohexylation) while maintaining yields ≥90%. This approach is scalable for multi-kilogram batches.

Challenges and Mitigation Strategies

Byproduct Formation

  • Di-Alkylated Impurities : Using a 10% excess of glycine suppresses double alkylation, limiting impurities to <5%.

  • Ester Hydrolysis : Protecting the carboxymethyl group as a methyl ester during aminohexylation prevents unintended hydrolysis. Post-reaction saponification restores the free acid.

Stability of Intermediate Compounds

N-Carboxymethyl glycine is hygroscopic, requiring storage under nitrogen at -20°C. Implementing in-line drying during synthesis maintains intermediate integrity .

Mechanism of Action

Glycine, N-(6-aminohexyl)-N-(carboxymethyl)- exerts its effects through interactions with various molecular targets, including enzymes and receptors. The aminohexyl group can enhance binding affinity to specific proteins, while the carboxymethyl group can facilitate interactions with metal ions. These interactions can modulate biochemical pathways, leading to desired therapeutic or industrial outcomes.

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons
Compound Name Key Groups Molecular Weight Key Properties/Applications References
Glycine, N-(6-aminohexyl)-N-(carboxymethyl)- 6-Aminohexyl, carboxymethyl ~217.25 g/mol Metal chelation, biological probes
W-7 (N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide) 6-Aminohexyl, sulfonamide 344.86 g/mol Calmodulin antagonist; inhibits Ca²⁺-ATPase (IC₅₀ = 11 µM)
N-(6-Aminohexyl)acetamide 6-Aminohexyl, acetamide 158.24 g/mol Soluble in water; used in surface modification
EDTA (Ethylenediaminetetraacetic acid) Four carboxymethyl groups 292.24 g/mol Strong metal chelator (log K for Ca²⁺ = 10.7)
N-Nitrosoiminodiacetic acid Nitroso, carboxymethyl 162.10 g/mol Weak chelator; limited biological use
Key Insights :
  • Chelation Strength : EDTA’s four carboxylates make it superior for metal binding compared to the target compound’s single carboxymethyl group .
  • Biological Activity : W-7’s sulfonamide group enhances calmodulin binding (Kd = 11 µM), whereas the target compound’s carboxymethyl group may favor metal-dependent enzyme modulation .
  • Solubility: The aminohexyl chain in both the target compound and N-(6-Aminohexyl)acetamide improves aqueous solubility compared to purely aromatic derivatives .
Key Insights :
  • High-yield methods (>99%) for N-alkylation often employ palladium catalysts and mild conditions .
  • Benzyl ester derivatives (e.g., 23N-o-Nosyl) achieve near-quantitative yields without chromatography, suggesting scalability for industrial applications .

Biological Activity

Glycine, N-(6-aminohexyl)-N-(carboxymethyl)-, also known as a glycine derivative, exhibits various biological activities that are significant in both therapeutic and biochemical contexts. This compound is characterized by its structural features, which include an amino group and a carboxymethyl side chain, contributing to its interaction with biological systems. This article explores its biological activity, mechanisms of action, and relevant research findings.

1. Overview of Glycine Derivatives

Glycine itself is the simplest amino acid and serves as a crucial neurotransmitter in the central nervous system (CNS). It plays roles in inhibitory neurotransmission and has anti-inflammatory properties. The derivative N-(6-aminohexyl)-N-(carboxymethyl)-glycine enhances these properties due to its unique structure, which may influence its binding affinity and activity within biological systems .

The biological activity of glycine derivatives can be attributed to several mechanisms:

  • Neurotransmitter Activity : Glycine acts as an inhibitory neurotransmitter by binding to glycine receptors in the CNS, facilitating chloride ion influx and leading to hyperpolarization of neurons.
  • Enzyme Interaction : Studies have shown that glycine derivatives can act as substrates or inhibitors for various enzymes, influencing metabolic pathways. For instance, the compound has been observed to interact with dehydrogenases, affecting their binding affinities and catalytic efficiencies .
  • Cytoprotective Effects : Glycine has been documented to exhibit cytoprotective properties by modulating oxidative stress responses and inflammation .

3.1 Neuroprotective Effects

Glycine derivatives have demonstrated neuroprotective effects in various models of neurodegeneration. Research indicates that they can reduce excitotoxicity and promote neuronal survival under stress conditions.

  • Case Study : In a study examining the effects of glycine on neuronal cultures exposed to oxidative stress, treatment with glycine significantly reduced cell death compared to controls. This suggests a protective role against oxidative damage .

3.2 Anti-inflammatory Properties

Glycine is known for its anti-inflammatory effects, which are enhanced in its derivatives.

  • Research Findings : Glycine has been shown to inhibit pro-inflammatory cytokines in immune cells, thereby modulating immune responses. This property has implications for conditions like arthritis and other inflammatory diseases .

3.3 Enzyme Binding Affinity

The binding characteristics of glycine derivatives with enzymes provide insights into their biochemical roles.

  • Table 1: Binding Affinities of Glycine Derivatives with Various Dehydrogenases
EnzymeSourceKi (mM)
Alanine DehydrogenaseBacillus subtilis0.05
Alcohol DehydrogenaseHorse liver0.4
Lactate DehydrogenaseRabbit muscle0.1
Malate DehydrogenasePig heart0.2

This table highlights the competitive inhibition constants (Ki) for several enzymes interacting with glycine derivatives, indicating their potential as enzyme modulators .

4. Clinical Implications

The diverse biological activities of glycine derivatives suggest potential therapeutic applications:

  • Neurological Disorders : Given its role as a neurotransmitter, glycine derivatives may be explored as treatments for conditions such as schizophrenia or epilepsy.
  • Anti-inflammatory Therapies : The anti-inflammatory properties could be beneficial in managing chronic inflammatory diseases.
  • Metabolic Disorders : Their ability to interact with metabolic enzymes positions them as potential candidates in metabolic regulation therapies.

5. Conclusion

Glycine, N-(6-aminohexyl)-N-(carboxymethyl)- exhibits significant biological activity through various mechanisms including neurotransmission modulation, anti-inflammatory effects, and enzyme interaction. Continued research is essential to fully elucidate its therapeutic potential and practical applications in clinical settings.

Scientific Research Applications

Biochemical Applications

1.1 Enzyme Activity Modulation

Glycine derivatives have been studied for their ability to modulate enzyme activity. For instance, carboxymethyl derivatives of nucleotides like NADP+ exhibit enhanced biological activity compared to their unsubstituted counterparts. This suggests that glycine derivatives can be utilized to develop more effective coenzymes in biochemical reactions .

1.2 Neurotransmitter Functions

Glycine itself is a well-known neurotransmitter in the central nervous system (CNS). Research indicates that glycine receptors play critical roles in inhibitory neurotransmission, particularly in the spinal cord and brainstem. Glycine, N-(6-aminohexyl)-N-(carboxymethyl)- could potentially serve as a precursor or analog that enhances glycinergic signaling or acts as a co-agonist at NMDA receptors, suggesting therapeutic avenues for neurological disorders .

Pharmacological Applications

2.1 Drug Development

The compound's structure allows it to participate in combinatorial chemistry approaches for drug development. Its unique functional groups can be modified to create libraries of biologically active compounds. Such derivatives can be screened for their efficacy against resistant bacterial strains or in cancer therapy, where glycine's role in metabolic pathways may provide novel therapeutic targets .

2.2 Antioxidant Properties

Research has indicated that glycine derivatives may possess antioxidant properties, which can be beneficial in protecting cells from oxidative stress. This application is particularly relevant in the context of chronic diseases where oxidative damage is a contributing factor .

Material Science Applications

3.1 Biocompatible Materials

Glycine-based compounds are being explored as components in biocompatible materials for medical applications. For example, carboxymethyl cellulose (CMC) films blended with glycine derivatives have shown promise as wound dressings due to their favorable healing properties and biocompatibility . These films promote collagen formation and accelerate wound healing processes in both normal and diabetic models.

3.2 Peptidomimetics Development

The synthesis of peptidomimetic compounds using glycine derivatives is another significant application area. These compounds mimic the structure of peptides but offer improved stability and bioactivity due to the incorporation of carbon-carbon bonds instead of traditional amide bonds . This feature is critical for developing new therapeutics with enhanced pharmacokinetic profiles.

Case Studies

4.1 Wound Healing Efficacy Study

A study evaluated the effectiveness of CMC films containing glycine derivatives on wound healing in diabetic rats. The results demonstrated that these films significantly improved healing rates compared to controls, highlighting their potential as advanced wound care materials .

4.2 Neuroprotective Mechanisms

Another investigation focused on the neuroprotective mechanisms of glycine derivatives against excitotoxicity in neuronal cultures. The findings suggested that these compounds could mitigate damage caused by excessive glutamate levels, indicating potential applications in treating neurodegenerative diseases .

Q & A

Q. How is Glycine, N-(6-aminohexyl)-N-(carboxymethyl)- synthesized, and what analytical methods validate its structural integrity?

  • Methodology : The compound is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc or Boc chemistry. The 6-aminohexyl group is introduced through alkylation of glycine derivatives, followed by carboxymethylation. Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms backbone connectivity, while high-resolution mass spectrometry (HR-MS) validates molecular weight . Purity is assessed via reverse-phase HPLC with UV detection (e.g., at 214 nm) .

Q. What role does this compound play in chelation chemistry, and how is its metal-binding capacity quantified?

  • Methodology : The carboxymethyl and amino groups enable chelation of divalent cations (e.g., Ca²⁺, Cu²⁺). Titration experiments using potentiometric or spectrophotometric methods (e.g., Arsenazo III indicator) determine stability constants (log K). Competitive binding assays with EDTA analogs (e.g., cyclohexylenedinitrotetraacetic acid derivatives) benchmark performance .

Advanced Research Questions

Q. How does the 6-aminohexyl chain length influence antimicrobial activity in peptoid design?

  • Methodology : Comparative studies using monomers with varying alkyl chains (e.g., 4-aminobutyl vs. 6-aminohexyl) assess structure-activity relationships. Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria quantify efficacy. Circular dichroism (CD) and membrane permeability assays (e.g., SYTOX Green uptake) correlate chain length with membrane disruption mechanisms . Contradictions in activity data may arise from bacterial strain-specific lipid composition, requiring lipidomics profiling to validate hypotheses .

Q. What experimental strategies resolve contradictions in chelation efficiency studies under varying pH conditions?

  • Methodology : Systematic titration across pH 4–10 identifies optimal binding conditions. X-ray crystallography or EXAFS (Extended X-ray Absorption Fine Structure) reveals coordination geometry. Discrepancies in log K values between studies may stem from buffer interference (e.g., phosphate vs. HEPES), necessitating buffer-free measurements using isothermal titration calorimetry (ITC) .

Q. How can solubility and stability of this glycine derivative be optimized for aqueous biological assays?

  • Methodology : Co-solvent systems (e.g., DMSO-water mixtures) enhance solubility, monitored via dynamic light scattering (DLS). Stability is assessed via accelerated degradation studies (40°C, 75% humidity) with LC-MS tracking decomposition products. For fluorescent labeling applications (e.g., fluorescamine derivatives), buffer optimization (e.g., borate vs. carbonate) prevents precipitation .

Q. What advanced spectroscopic techniques characterize its interaction with biomacromolecules (e.g., proteins, DNA)?

  • Methodology : Surface plasmon resonance (SPR) quantifies binding kinetics to target proteins. Förster resonance energy transfer (FRET) with labeled DNA probes examines intercalation. Discrepancies in binding modes (e.g., groove vs. intercalation) are resolved via molecular docking simulations (AutoDock) and 2D-NMR NOESY experiments .

Data Contradiction Analysis

Q. Why do studies report conflicting bioactivity data for this compound in antimicrobial vs. cytotoxicity assays?

  • Methodology : Cytotoxicity (e.g., hemolysis assays) often correlates with hydrophobicity. Partition coefficient (log P) measurements via shake-flask methods differentiate membrane-targeting vs. off-target effects. Contradictions arise from cell line variability (e.g., eukaryotic vs. prokaryotic membranes), requiring standardized cell models (e.g., HEK293 for toxicity) .

Methodological Tables

Parameter Technique Reference
Synthesis PurityRP-HPLC (C18 column, 0.1% TFA gradient)
Metal Binding AffinityPotentiometric Titration (Arsenazo III)
Antimicrobial ActivityMIC Assay (Broth microdilution)
Solubility OptimizationDLS (Dynamic Light Scattering)

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Glycine, N-(6-aminohexyl)-N-(carboxymethyl)-
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